Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate

EGFR Kinase Inhibitor Lung Cancer Solubility Optimization

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate (CAS: 1422496-61-4, MF: C11H20N2O3, MW: 228.29) is a spirocyclic oxetane-amine building block featuring a Boc-protected exocyclic amine. The core scaffold, 2-oxa-6-azaspiro[3.4]octane, is recognized in medicinal chemistry for its ability to improve physicochemical properties over flat, aromatic structures by introducing three-dimensional character and modulating lipophilicity.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 1422496-61-4
Cat. No. B1374829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate
CAS1422496-61-4
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC12COC2
InChIInChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
InChIKeyXRGGCKIYCRHBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate (CAS 1422496-61-4) as a Strategic Spirocyclic Building Block


Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate (CAS: 1422496-61-4, MF: C11H20N2O3, MW: 228.29) is a spirocyclic oxetane-amine building block featuring a Boc-protected exocyclic amine . The core scaffold, 2-oxa-6-azaspiro[3.4]octane, is recognized in medicinal chemistry for its ability to improve physicochemical properties over flat, aromatic structures by introducing three-dimensional character and modulating lipophilicity [1].

Sourcing Caution for Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate: Why In-Class Analogs Are Not Interchangeable


While several spirocyclic oxetane building blocks exist, their influence on a lead molecule's properties is highly sensitive to ring size and substitution pattern. The specific [3.4] spirocyclic scaffold (oxetane-pyrrolidine) offers a unique balance of lipophilicity (LogP ~0.33 for the core) and water solubility, positioning it between the more common [3.3] analog and traditional morpholine-based fragments [1]. Direct evidence shows that a derivative containing this exact scaffold achieved higher EGFR inhibitory activity and similar potency to gefitinib, along with improved water solubility [2]. Therefore, arbitrarily substituting tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate with another Boc-protected spirocyclic amine (e.g., a [3.3] scaffold) can introduce uncontrolled changes in critical lead optimization parameters, making this specific compound a non-fungible starting point for projects targeting specific pharmacological profiles.

Case Studies and Quantitative Data for Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate


Comparative EGFR Inhibition and Solubility Enhancement of the 2-oxa-6-azaspiro[3.4]octane Scaffold versus Gefitinib

In a study by Zhao et al., a 4-anilinoquinazoline derivative incorporating the 2-oxa-6-azaspiro[3.4]octane substituent (compound 21g) demonstrated a clear advantage over the clinical compound gefitinib. This derivative displayed a higher EGFR inhibitory activity while maintaining similar in vitro antitumor potency against HCC827 and A549 lung cancer cell lines. Crucially, compound 21g also exhibited improved water solubility compared to gefitinib, a known limitation of the latter [1]. This is significant as water solubility often correlates with better oral bioavailability and simplified formulation. The result is a class-level inference that the 2-oxa-6-azaspiro[3.4]octane core is a superior solubilizing bioisostere compared to the 3-chloro-4-fluoroaniline moiety found in gefitinib for this chemotype, underscoring the value of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate as a key starting material.

EGFR Kinase Inhibitor Lung Cancer Solubility Optimization Spirocyclic Scaffold

Physicochemical Profile of the Core Scaffold: Water Solubility and Lipophilicity

The unprotected core scaffold, 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6), is reported to be soluble in water and has a calculated LogP of 0.32510 . This contrasts with the more common morpholine (LogP ~ -0.86) and demonstrates an intermediate lipophilicity crucial for balancing membrane permeability and aqueous solubility in drug candidates [1]. The Boc-protected form (the target compound) retains this beneficial core structure while providing a synthetically versatile handle for further functionalization. This balance is a key differentiator when selecting a scaffold to replace pharmacophores like morpholine, which can be too polar, or phenyl rings, which can be too lipophilic, offering a quantifiable advantage in multiparameter optimization.

Physicochemical Properties LogP Solubility Building Block Assessment

Chemical Stability of the Boc-Protected Amine for Synthetic Tractability

The tert-butyl carbamate (Boc) group is a well-established protecting group that provides chemical stability to the amine under a wide range of nucleophilic and basic conditions, and allows for clean, quantitative deprotection under mild acidic conditions (e.g., TFA or HCl) [1]. For the specific spirocyclic scaffold, the stability is further enhanced by the inherent stability of the spirocyclic oxetane to both acidic (pH 1) and basic (pH 10) conditions at physiological temperature (37°C), as demonstrated for analogous spirocyclic oxetane systems [2]. This synthetic robustness makes tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate a more reliable intermediate compared to more labile protecting group strategies (e.g., Cbz, which requires harsh hydrogenolysis) or less stable amine derivatives, ensuring higher yield and purity in downstream multi-step syntheses.

Synthetic Chemistry Protecting Group Stability Spirocyclic Amine

Key Application Scenarios for Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate in Drug Discovery


Optimization of EGFR Kinase Inhibitor Leads to Overcome Solubility-Limited Bioavailability

Based on direct evidence [1], medicinal chemistry teams working on 4-anilinoquinazoline or related kinase inhibitor scaffolds should procure this compound. It serves as a privileged starting material to synthesize gefitinib analogs with a superior solubility profile. The resulting derivatives have demonstrated the ability to maintain or enhance target inhibition against both mutant (HCC827) and wild-type (A549) EGFR-driven lung cancer models. This is a direct substitution strategy for improving the developability of a known drug class.

Replacement of Morpholine Pharmacophores in Lead Series Requiring Lipophilicity Modulation

For lead series where the morpholine substituent provides a good solubility vector but contributes to suboptimal lipophilicity (LogP), the predicted 2-oxa-6-azaspiro[3.4]octane moiety offers a quantifiable LogP increase of ~1.1 units compared to morpholine while retaining water solubility [1][2]. This makes the compound a strategic procurement choice for multiparameter optimization efforts where a project is balancing cellular permeability with acceptable clearance, supported by class-level evidence that spirocyclic oxetanes resist oxidative metabolism better than their carbonyl analogs.

Synthesis of Central Nervous System (CNS) Therapeutic Candidates Requiring a 3D Amine Vector

The compound is cited as a versatile intermediate for synthesizing pharmaceuticals targeting central nervous system (CNS) disorders [1]. Its three-dimensional, sp3-rich structure is highly valued for escaping the 'flatland' of drug-like space, a key strategy for improving clinical success rates. The Boc group allows the amine to be strategically unveiled in the final steps of a sequence for the introduction of diverse caps, making it an adaptable core for library synthesis. The documented stability of the scaffold under a wide pH range supports its use in multi-step medicinal chemistry routes.

General Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

As a highly soluble and stable building block with a protected secondary amine anchor point, this compound is ideally suited as a stock reagent for high-throughput chemistry platforms, including DEL synthesis and FBDD library construction [1]. The specific [3.4] spirocyclic architecture introduces a level of 3D complexity that is underrepresented in commercial fragment collections, offering a competitive edge in hit-finding campaigns against difficult-to-drug protein targets. Its procurement ensures access to a validated, synthetically accessible fragment.

Quote Request

Request a Quote for Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.